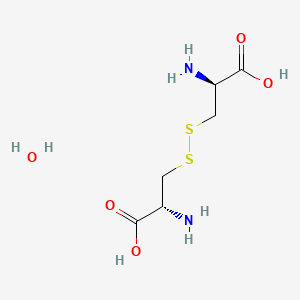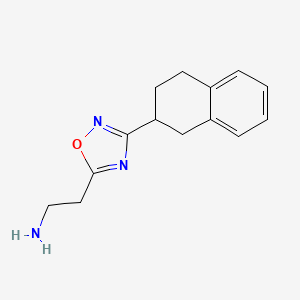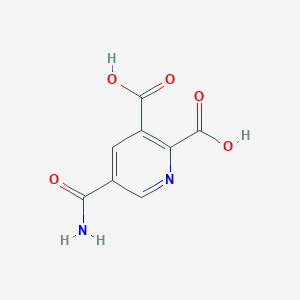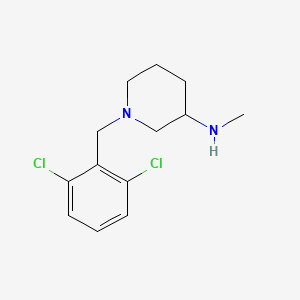
1-(2-Ethylbutyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylbutyl)-1H-imidazole is an organic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of N-substituted glycine derivatives with aldehydes or ketones under acidic conditions. Another method includes the reaction of 1,2-diamines with carboxylic acids or their derivatives. The choice of synthetic route often depends on the desired purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. Catalysts and solvents are carefully selected to enhance reaction rates and product selectivity.
化学反应分析
Types of Reactions: 1-(2-Ethylbutyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions, often employing hydrogen gas or metal hydrides, can convert the imidazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the imidazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas, sodium borohydride, or lithium aluminum hydride in the presence of suitable solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and pH conditions.
Major Products: The major products of these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used.
科学研究应用
1-(2-Ethylbutyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound is utilized in the development of corrosion inhibitors, polymer stabilizers, and other specialty chemicals.
作用机制
The mechanism by which 1-(2-Ethylbutyl)-1H-imidazole exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, modulating their function and stability.
相似化合物的比较
1-(2-Ethylbutyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Known for its use as a solvent and catalyst in organic synthesis.
2-Phenylimidazole: Utilized in the synthesis of pharmaceuticals and as a corrosion inhibitor.
4,5-Diphenylimidazole: Employed in the development of dyes and pigments.
The uniqueness of this compound lies in its specific alkyl substitution, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives.
属性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC 名称 |
1-(2-ethylbutyl)imidazole |
InChI |
InChI=1S/C9H16N2/c1-3-9(4-2)7-11-6-5-10-8-11/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI 键 |
YTDSNGSFMKIWFP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CN1C=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)


![(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12831569.png)


![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)
![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)

